3,6-Dimethyl-1H-indazole

Overview

Description

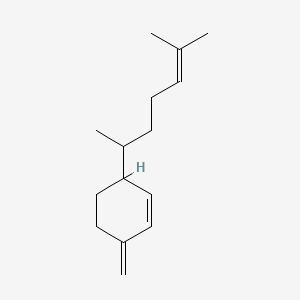

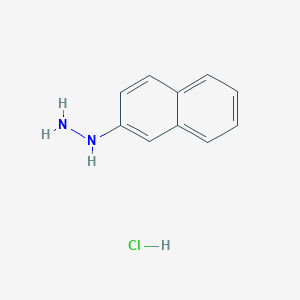

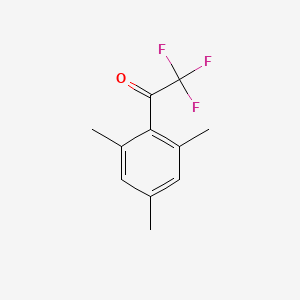

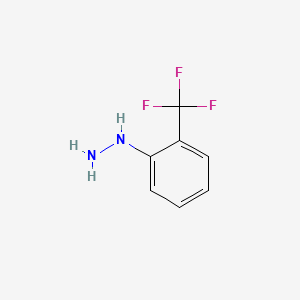

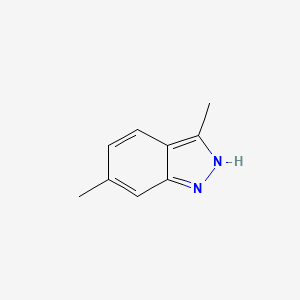

3,6-Dimethyl-1H-indazole is a derivative of the 1H-indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fusion of a benzene ring and a pyrazole ring. The presence of methyl groups at the 3 and 6 positions on the indazole backbone suggests potential variations in chemical reactivity and physical properties compared to unsubstituted indazoles.

Synthesis Analysis

The synthesis of indazole derivatives can be approached through various methods. One such method for synthesizing 1-substituted-1H-indazoles involves a 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction yielding N(1)-C(3) disubstituted indazoles in moderate to excellent yields . Although this paper does not specifically mention this compound, the method could potentially be adapted for its synthesis by using appropriately substituted starting materials.

Molecular Structure Analysis

The molecular structure of indazoles, including their substituted forms, can exhibit different self-assembly structures in solution and solid phases. These structures can range from dimers to trimers or catemers, influenced by the specific substituents and the phase in which they are present . The study of these structures is complex and often requires a combination of vibrational spectroscopic techniques and quantum chemical calculations .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions . This showcases the reactivity of indazole derivatives in the presence of azo reagents and their potential for selective transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for example, can significantly alter the supramolecular structure of NH-indazoles, as observed in the crystal structures of fluorinated indazoles . These modifications can lead to the formation of hydrogen-bonded dimers or catemers crystallizing in chiral helices, which are unique to indazoles . The vibrational circular dichroism (VCD) technique, along with crystallographic and computational studies, can be used to determine the absolute configuration of these chiral structures .

Scientific Research Applications

Synthesis and Chemical Applications

Chemical Synthesis and Derivatives : 3,6-Dimethyl-1H-indazole and its derivatives have been studied for their chemical properties and applications in synthesis. For example, 1,2-Dimethylindazolium-3-carboxylates, derivatives of indazole alkaloids, have been investigated for their ability to decarboxylate on heating, producing intermediary N-heterocyclic carbenes of indazole. These carbenes can react with iso(thio)cyanates to form amidates, demonstrating their potential in chemical synthesis (Schmidt et al., 2006).

Structural Studies : The structural characteristics of NH-indazoles, including 3-methyl-1H-indazole, have been explored through X-ray crystallography and magnetic resonance spectroscopy. These studies contribute to a deeper understanding of the molecular structure of indazole compounds (Teichert et al., 2007).

Development of New Chemical Entities : Researchers have also focused on the development of new chemical entities using indazole structures. For instance, the synthesis of 3,5,7-trisubstituted 1H-indazoles as potent inhibitors showcases the versatility of indazole derivatives in creating new pharmacologically relevant compounds (Lin et al., 2008).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Indazole derivatives, which include 3,6-dimethyl-1h-indazole, have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For instance, some indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune system suppression process .

Biochemical Pathways

Indazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The bioavailability of indazole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Some indazole derivatives have demonstrated potent anti-proliferative activity in human colorectal cancer cells (hct116), suggesting that this compound may have similar effects .

properties

IUPAC Name |

3,6-dimethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-8-7(2)10-11-9(8)5-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELUYTLFUPWAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343442 | |

| Record name | 3,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7746-28-3 | |

| Record name | 3,6-Dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7746-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.